2,5-Dichlorobenzyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

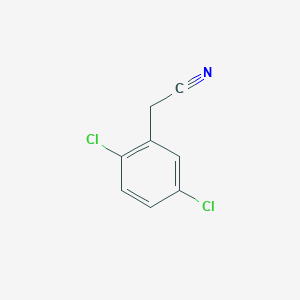

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUBZPCKOYSHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393380 | |

| Record name | 2,5-dichlorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3218-50-6 | |

| Record name | 2,5-dichlorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorobenzyl Cyanide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Dichlorobenzyl cyanide, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its synthesis, characterization, and chemical behavior.

Introduction

This compound, also known as (2,5-dichlorophenyl)acetonitrile, is an aromatic nitrile that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a dichlorinated benzene ring attached to a cyanomethyl group, provides two reactive centers: the aromatic ring, which can undergo electrophilic substitution, and the nitrile group, which is susceptible to a variety of transformations. This unique combination of features makes it a valuable precursor in the synthesis of pharmaceutical agents and other fine chemicals. Notably, it has been identified as a potential impurity in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib, highlighting its relevance in pharmaceutical process chemistry and quality control.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂N | [2] |

| Molecular Weight | 186.04 g/mol | [3] |

| IUPAC Name | 2-(2,5-dichlorophenyl)acetonitrile | [2] |

| CAS Number | 3218-50-6 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 284.4 ± 25.0 °C (Predicted) | [3] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a common method for the preparation of benzyl cyanides. The most prevalent route involves the reaction of 2,5-dichlorobenzyl chloride with an alkali metal cyanide.

General Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized, step-by-step protocol for the synthesis of this compound, based on established methods for related dichlorobenzyl cyanides.

Materials:

-

2,5-Dichlorobenzyl chloride

-

Sodium cyanide (or potassium cyanide)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichlorobenzyl chloride in a mixture of ethanol and water.

-

Addition of Cyanide: Carefully add a molar excess of sodium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure.

-

Extraction: Partition the remaining aqueous residue between water and dichloromethane. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) and a set of multiplets for the three aromatic protons. The chemical shift of the benzylic protons will be influenced by the electron-withdrawing nature of the nitrile group and the chlorine atoms on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the benzylic carbon, the nitrile carbon, and the six carbons of the dichlorinated aromatic ring. The chemical shifts of the aromatic carbons will be affected by the positions of the chlorine substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A sharp, medium-intensity peak is expected around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other significant peaks will correspond to C-H stretching of the aromatic ring and the CH₂ group, as well as C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. Predicted m/z values for various adducts can be a useful reference.[5]

Chromatographic Analysis

-

Gas Chromatography (GC): GC can be employed to assess the purity of this compound and to monitor the progress of its synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product. Commercial suppliers often report purity of >99% as determined by HPLC.[1]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around the nitrile group and the aromatic ring.

Reactions of the Nitrile Group

The nitrile group can undergo a variety of transformations, making this compound a versatile intermediate.

Caption: Key chemical transformations of the nitrile group in this compound.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorophenylacetic acid, another important building block.

-

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords the corresponding primary amine, 2-(2,5-dichlorophenyl)ethanamine.

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after an aqueous workup.

Role as a Pharmaceutical Intermediate

The dichlorinated phenylacetonitrile moiety is a structural feature in some pharmaceutically active molecules. As mentioned, this compound has been identified as a potential impurity in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[1] This indicates its potential use as a starting material or intermediate in the synthesis of Baricitinib or related compounds.

Furthermore, the related compound, 2,3-dichlorobenzoyl cyanide, is a key intermediate in the synthesis of the antiepileptic drug Lamotrigine. This highlights the general importance of dichlorinated benzoyl and benzyl cyanides in the pharmaceutical industry.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: Causes serious eye irritation.[2] May be harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and pharmaceutical development. Its synthesis is achievable through established chemical routes, and its reactivity allows for the creation of a diverse range of downstream products. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe utilization in a research and development setting.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3531200, this compound. Retrieved from [Link]

-

Chemsrc. (2025). 2,4-Dichlorobenzyl cyanide | CAS#:6306-60-1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3017546, 2,5-Dichlorobenzoyl cyanide. Retrieved from [Link]

-

Zhang, Y., & Olah, G. A. (2005). A comparative study of the 2,3-dimethyl-3-fluoro-2-butyl cation and its chloro analog by the ab initio/GIAO-CCSD(T) method. Journal of the American Chemical Society, 127(4), 1318-1327. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H5Cl2N). Retrieved from [Link]

-

Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound. Retrieved from [Link]

-

Baxendale, I. R., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2091-2137. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of the reaction mixtures with 25 mM 13 C-labelled KCN,... Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved from [Link]

-

NIST. (n.d.). 2-Chlorobenzyl cyanide. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024). 2,4-Dichlorophenylacetonitrile. Retrieved from [Link]

- Google Patents. (2009). US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.

-

NIST. (n.d.). 2,5-Dichlorobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3539. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

ResearchGate. (2025). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5975, Cyanide. Retrieved from [Link]

Sources

- 1. This compound | 3218-50-6 [chemicalbook.com]

- 2. This compound | C8H5Cl2N | CID 3531200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3218-50-6 [amp.chemicalbook.com]

- 4. 2,3-Dichlorobenzyl Cyanide | 3218-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. PubChemLite - this compound (C8H5Cl2N) [pubchemlite.lcsb.uni.lu]

2,5-Dichlorobenzyl cyanide synthesis mechanism

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 2,5-Dichlorobenzyl Cyanide

Executive Summary: this compound is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a reactive nitrile group and a dichlorinated benzene ring, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive exploration of the predominant synthesis mechanism for this compound, focusing on the nucleophilic substitution reaction between 2,5-dichlorobenzyl chloride and an alkali metal cyanide. We delve into the causality behind experimental choices, present a detailed, field-tested protocol, and underscore the critical safety measures required when handling highly toxic cyanide reagents. This document is intended for researchers, chemists, and drug development professionals seeking a blend of theoretical understanding and practical, actionable insights.

Introduction and Strategic Importance

Chemical Profile of this compound

-

IUPAC Name: 2-(2,5-dichlorophenyl)acetonitrile[1]

-

Molecular Weight: 186.04 g/mol [1]

-

Appearance: Off-white to pale-yellow solid or transparent liquid[2]

This compound serves as a key precursor in organic synthesis. The nitrile functional group can be readily hydrolyzed to a carboxylic acid (phenylacetic acid derivative), reduced to an amine, or used in various carbon-carbon bond-forming reactions.

Significance in Synthesis

The strategic importance of this molecule lies in its utility for building compounds with a 2,5-dichlorophenyl moiety. This substitution pattern is present in numerous bioactive molecules. The synthesis of this compound is a critical first step in multi-step synthetic sequences aimed at producing high-value target molecules.

Primary Synthesis Pathway: Nucleophilic Substitution

The most direct and industrially viable method for synthesizing this compound is the nucleophilic substitution reaction of a 2,5-dichlorobenzyl halide with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN).[5][6] This reaction is a cornerstone of nitrile synthesis from alkyl halides.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 2,5-dichlorobenzyl chloride as the immediate precursor (electrophile) and a cyanide anion as the nucleophile. 2,5-Dichlorobenzyl chloride is, in turn, accessible from the radical halogenation of 2,5-dichlorotoluene.

Caption: S_N2 mechanism for the synthesis of this compound.

Causality of Experimental Choices

Trustworthiness: The choice of solvent and catalyst is paramount for achieving high yield and purity. The protocol must be a self-validating system where these choices directly address potential mechanistic pitfalls.

-

Solvent: While traditional methods use aqueous ethanol, this can lead to hydrolysis byproducts (benzyl alcohol). [7]Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are superior. [8][9]They effectively solvate the sodium cation (Na⁺) while leaving the cyanide anion (⁻CN) poorly solvated and highly nucleophilic, thus accelerating the S_N2 reaction and suppressing side reactions. [9]* Catalyst: The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly increase the reaction rate. [8]This invokes the Finkelstein reaction principle: the iodide ion displaces the chloride to form the more reactive 2,5-dichlorobenzyl iodide in situ. Iodide is a better leaving group than chloride, making the subsequent displacement by cyanide much faster.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for benzyl cyanide synthesis, adapted for the specific substrate and optimized with modern solvent considerations. [7][8]

Materials and Reagents

| Reagent | CAS Number | Mol. Weight | Moles | Equiv. | Amount |

| 2,5-Dichlorobenzyl Chloride | 2745-48-4 | 195.48 | 0.50 | 1.0 | 97.7 g |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 0.55 | 1.1 | 27.0 g |

| Sodium Iodide (NaI) | 7681-82-5 | 149.89 | 0.025 | 0.05 | 3.75 g |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | - | 500 mL |

Step-by-Step Synthesis Procedure

-

Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet. Ensure the setup is in a certified chemical fume hood.

-

Reagent Charging: Charge the flask with dimethyl sulfoxide (500 mL), sodium cyanide (27.0 g, 1.1 eq), and sodium iodide (3.75 g, 0.05 eq).

-

Heating: Begin stirring and gently heat the mixture to 40°C to ensure the salts are well-suspended.

-

Substrate Addition: Slowly add 2,5-dichlorobenzyl chloride (97.7 g, 1.0 eq) to the reaction mixture over 30-45 minutes, monitoring the temperature to maintain it between 40-50°C. An exotherm may be observed.

-

Reaction: After the addition is complete, maintain the reaction mixture at 50-55°C for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting benzyl chloride is consumed.

Reaction Work-up and Product Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching: Slowly and carefully pour the reaction mixture into 1.5 L of ice-cold water with stirring. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 200 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated brine solution (1 x 200 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization

The resulting crude oil or solid is purified by vacuum distillation.

-

Distillation: Collect the fraction boiling at an appropriate temperature and reduced pressure (literature suggests boiling points for similar compounds are in the range of 140-170°C at reduced pressure). [8]* Characterization: The purity and identity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Critical Safety Protocols: Handling Cyanide Reagents

Authoritative Grounding: The handling of alkali metal cyanides demands strict adherence to established safety protocols due to their extreme toxicity. Ingestion, inhalation, or skin contact can be fatal. [10]

Hazard Assessment

-

Sodium Cyanide (NaCN): A highly toxic solid. A lethal dose for an adult is only around 200-300 mg. [11]* Hydrogen Cyanide (HCN): An extremely poisonous and volatile gas (boiling point: 26°C) that is liberated when cyanide salts come into contact with acids. [11]The characteristic "bitter almond" smell is not detectable by a significant portion of the population.

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All manipulations involving cyanide salts must be performed inside a properly functioning chemical fume hood. [11][12]* Personal Protective Equipment:

Emergency Response

-

Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids. Keep all acidic materials separate.

-

Spill: In case of a small spill, decontaminate with a freshly prepared solution of 10% bleach or 3% hydrogen peroxide under basic conditions. For large spills, evacuate the area and contact emergency personnel.

-

Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes. [13] * Inhalation: Move the victim to fresh air immediately. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation. [13] * In all cases of exposure, seek immediate medical attention. Inform the medical personnel that the exposure involves cyanide. An emergency cyanide antidote kit should be available in laboratories where cyanides are frequently used.

-

Waste Neutralization and Disposal

All cyanide-containing waste (solid and liquid) is considered hazardous. It must be collected in a dedicated, clearly labeled, sealed container. Before disposal, the cyanide must be chemically neutralized, typically by slow addition to a stirred, basic solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate.

Conclusion

The synthesis of this compound via the S_N2 displacement of 2,5-dichlorobenzyl chloride is a robust and efficient transformation. A deep understanding of the underlying mechanism, particularly the factors favoring the S_N2 pathway and minimizing isocyanide formation, is crucial for optimizing reaction outcomes. By selecting appropriate aprotic polar solvents and employing catalytic iodide, chemists can achieve high yields and purity. However, the high toxicity of the cyanide reagents makes strict adherence to safety protocols not just a recommendation, but an absolute requirement for the well-being of the researcher and the environment.

References

-

PrepChem. (n.d.). Synthesis of 2,5-dichlorotoluene. Retrieved from PrepChem.com. [Link]

- US Patent 4,031,146A. (1977). Process for the production of 2,5-dichlorotoluene.

- US Patent 4,822,928A. (1989). Process for producing 2,5-dichlorotoluene.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

-

OCI Company Ltd. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]

-

Zarei, M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis?. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- CZ Patent 2008474A3. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring.

- CZ Patent 301063B6. (2009). Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound. [Link]

-

Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. [Link]

-

ResearchGate. (n.d.). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide.... [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]

-

Doubtnut. (2023). The reaction of the benzyl chloride with sodium cyanide followed by re. [Link]

-

Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. [Link]

-

PubChemLite. (n.d.). This compound (C8H5Cl2N). [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoyl cyanide. PubChem Compound Database. [Link]

-

US Patent Application 2006/0281948 A1. (2006). Process for the preparation of optionally substituted benzoyl cyanides. [Link]

-

Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. [Link]

-

Wang, D., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

-

Defense Technical Information Center. (n.d.). Development and Efficacy Testing of Next Generation Cyanide Antidotes. [Link]

-

Monteiro, L. S., et al. (2021). Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules. [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand.... [Link]

Sources

- 1. This compound | C8H5Cl2N | CID 3531200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [worldyachem.com]

- 3. This compound | 3218-50-6 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. The reaction of the benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. fishersci.com [fishersci.com]

- 13. taekwang.co.kr [taekwang.co.kr]

A Comprehensive Technical Guide to 2,5-Dichlorobenzyl Cyanide for Advanced Research

This guide provides an in-depth exploration of 2,5-dichlorobenzyl cyanide, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its synthesis, characterization, reactivity, and applications, grounding all information in established scientific principles and supported by relevant literature.

Core Characteristics and Physicochemical Properties

This compound, also known by its IUPAC name 2-(2,5-dichlorophenyl)acetonitrile, is a halogenated aromatic nitrile.[1] Its structure, featuring a dichlorinated benzene ring attached to a cyanomethyl group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring and the benzylic protons.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 3218-50-6 | [1] |

| Molecular Formula | C₈H₅Cl₂N | [1] |

| Molecular Weight | 186.04 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 83-84 °C | [2] |

| Boiling Point | 284.4 ± 25.0 °C (Predicted) | [2] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [2] |

| InChIKey | RLUBZPCKOYSHNQ-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The most prevalent method for synthesizing this compound is through the nucleophilic substitution of 2,5-dichlorobenzyl chloride with a cyanide salt. This reaction is a cornerstone of C-C bond formation in organic chemistry.[3]

Underlying Principles of Synthesis

The reaction proceeds via an SN2 mechanism, where the cyanide anion acts as the nucleophile, displacing the chloride from the benzylic carbon of 2,5-dichlorobenzyl chloride. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are often employed to dissolve the cyanide salt and promote the reaction. The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a two-phase system.

The following diagram illustrates the general workflow for the synthesis of this compound:

Sources

An In-depth Technical Guide to 2,5-Dichlorobenzyl Cyanide (CAS Number: 3218-50-6)

This guide provides an in-depth technical overview of 2,5-Dichlorobenzyl cyanide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into its chemical properties, synthesis, reactivity, and analytical characterization, with a focus on practical applications and mechanistic understanding.

Introduction: A Versatile Building Block in Chemical Synthesis

This compound, also known as (2,5-dichlorophenyl)acetonitrile, is a dichlorinated aromatic nitrile. Its structure, featuring a reactive nitrile group and a sterically hindered and electronically modified benzene ring, makes it a valuable precursor in the synthesis of a variety of more complex molecules. While it has been identified as an impurity in the synthesis of the Janus kinase (JAK) inhibitor Baricitinib, its true value lies in its potential as a versatile starting material for creating novel compounds in medicinal chemistry and materials science.[1] This guide will explore the fundamental chemistry of this compound, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in experimental work.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for designing reaction setups, purification procedures, and for predicting its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 3218-50-6 | [2] |

| Molecular Formula | C₈H₅Cl₂N | [2] |

| Molecular Weight | 186.04 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 83-84 °C | [1] |

| Boiling Point (Predicted) | 284.4 ± 25.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.333 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane. | Inferred from general properties |

| InChIKey | RLUBZPCKOYSHNQ-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[2]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of 2,5-dichlorobenzyl chloride with a cyanide salt. This reaction, a staple in organic synthesis, is adaptable from well-established procedures for benzyl cyanides.[4][5]

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,5-dichlorobenzyl chloride and displacing the chloride leaving group. The use of a polar aprotic solvent like DMSO or DMF can enhance the reaction rate by solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.[6]

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted benzyl cyanides.[4][5]

Materials:

-

2,5-Dichlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol (95%)

-

Water (deionized)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water. To this, add a solution of 2,5-dichlorobenzyl chloride (1.0 equivalent) in 95% ethanol. The use of an aqueous ethanol mixture ensures the solubility of both the inorganic salt and the organic starting material.[4]

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a white to off-white solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of both the nitrile group and the activated methylene bridge.

Hydrolysis to 2,5-Dichlorophenylacetic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-dichlorophenylacetic acid. This transformation is a cornerstone in the synthesis of many pharmaceuticals and agrochemicals.[7][8]

Caption: Hydrolysis of this compound.

Protocol for Basic Hydrolysis: [9]

-

Reflux the this compound in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

α-Alkylation

The methylene protons adjacent to the nitrile group and the aromatic ring are acidic and can be deprotonated by a strong base (e.g., sodium hydride, LDA) to form a resonance-stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This allows for the introduction of diverse functional groups at the benzylic position, significantly expanding the synthetic possibilities.[10]

Caption: α-Alkylation of this compound.

Reduction to 2-(2,5-Dichlorophenyl)ethan-1-amine

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting phenethylamine derivative is a common scaffold in many biologically active compounds.

Role in Pharmaceutical Synthesis

While directly listed as an impurity, the chemistry of this compound is highly relevant to the synthesis of drugs like Baricitinib.[1] The synthesis of Baricitinib and related JAK inhibitors often involves the construction of a substituted pyrazole ring system and its linkage to a pyrrolo[2,3-d]pyrimidine core.[11][12][13][14][15] The nitrile group, as present in this compound, is a key functional group in intermediates used for the synthesis of the azetidine side chain of Baricitinib.[12] Understanding the reactivity and handling of dichlorinated benzyl cyanides is therefore crucial for process chemists working on the development of such APIs.

Analytical and Quality Control

Robust analytical methods are essential for confirming the identity and purity of this compound and for monitoring its reactions.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methylene (-CH₂) protons, and complex multiplets in the aromatic region for the three protons on the dichlorinated benzene ring. |

| ¹³C NMR | A signal for the nitrile carbon (C≡N), a signal for the methylene carbon (-CH₂), and six distinct signals for the aromatic carbons due to the unsymmetrical substitution pattern. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, and absorption bands corresponding to C-H and C=C stretching of the aromatic ring, and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4). Fragmentation may involve the loss of the nitrile group and cleavage of the benzyl C-C bond. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound.[16]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both qualitative and quantitative analysis, providing separation and structural information.[16][17]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector and Detector Temperature: Typically around 250-280 °C.

-

Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities.

-

Detection: Mass spectrometry (Electron Ionization - EI).

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for the modern organic chemist. Its well-defined reactivity, coupled with the influence of the dichlorinated aromatic ring, provides a platform for the synthesis of a wide array of complex molecules with potential applications in pharmaceuticals and beyond. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

- 1. This compound | 3218-50-6 [amp.chemicalbook.com]

- 2. This compound | C8H5Cl2N | CID 3531200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis of Baricitinib [cjph.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Compound Profile: 2,5-Dichlorobenzyl Cyanide

An In-Depth Technical Guide to the Solubility of 2,5-Dichlorobenzyl Cyanide

For professionals in research, chemical synthesis, and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a detailed examination of this compound, focusing on its solubility characteristics. As a key intermediate in various synthetic pathways, its behavior in different solvent systems dictates reaction kinetics, purification strategies, and formulation development.

This compound, also known as (2,5-Dichlorophenyl)acetonitrile, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a cyanomethyl group.

-

IUPAC Name: 2-(2,5-dichlorophenyl)acetonitrile[1]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid/crystal | [2][5] |

| Melting Point | 83-84 °C | [2][5] |

| Boiling Point | 284.4 ± 25.0 °C (Predicted) | [2][5] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [2][5] |

Solubility Profile: Theoretical and Practical Considerations

Specific experimental data on the solubility of this compound is not extensively published. However, its solubility can be reliably predicted based on the fundamental principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7]

The this compound molecule possesses distinct regions of varying polarity:

-

Nonpolar Region: The dichlorinated benzene ring is bulky and hydrophobic.

-

Polar Region: The nitrile group (-C≡N) introduces a significant dipole moment, making this part of the molecule polar.

This dual character suggests that its solubility will be highly dependent on the solvent's nature.

Predicted Solubility in Common Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | The large, nonpolar dichlorophenyl group will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar nitrile group and the nonpolar aromatic ring, leading to good solubility. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate to High | While the polar hydroxyl group can interact with the nitrile function, the overall nonpolar character of the molecule suggests good solubility. An isomer, 2,3-Dichlorobenzyl Cyanide, is noted to be soluble in Methanol. |

| Aqueous Solvents | Water | Low to Insoluble | The hydrophobic nature of the dichlorinated aromatic ring is the dominant feature, significantly outweighing the polarity of the single nitrile group, leading to very poor water solubility.[8] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[9] This protocol ensures the creation of a saturated solution at equilibrium, providing a trustworthy and reproducible measurement.

Objective: To determine the concentration of this compound in a specific solvent at a defined temperature, representing its solubility limit.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.

-

Causality: Using an excess of solute is critical for achieving a true thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. Maintaining a constant temperature is crucial as solubility is temperature-dependent.[9]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the undissolved solid settle.

-

Causality: This step is essential to prevent contamination of the liquid phase with solid particles, which would artificially inflate the measured concentration.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial.

-

Causality: Filtration removes any suspended microparticles, ensuring that the sample for analysis contains only the dissolved solute.

-

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Diagram of Experimental Workflow:

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Safety, Handling, and Storage

Working with this compound requires adherence to strict safety protocols due to its potential hazards. Information is synthesized from safety data for the compound and its close isomers.[5][10][11]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing to prevent skin contact.[12][13]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[12][13]

-

-

Handling and Storage:

Conclusion

While specific quantitative solubility data for this compound remains sparse in public literature, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in a range of common nonpolar and polar aprotic organic solvents, with poor solubility in water. For researchers and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a robust, self-validating system for its determination. Adherence to the outlined safety procedures is essential when handling this compound to ensure a safe and effective laboratory environment.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoyl cyanide. PubChem Compound Database. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy. [Link]

-

Shanghai Worldyang Chemical Co.,Limited. (n.d.). This compound. Retrieved from Shanghai Worldyang Chemical Co.,Limited. [Link]

-

Defense Technical Information Center. (n.d.). Development and Efficacy Testing of Next Generation Cyanide Antidotes. Retrieved from DTIC. [Link]

Sources

- 1. This compound | C8H5Cl2N | CID 3531200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3218-50-6 [chemicalbook.com]

- 3. This compound | 3218-50-6 [amp.chemicalbook.com]

- 4. This compound [worldyachem.com]

- 5. This compound | 3218-50-6 [amp.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. youtube.com [youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 2,5-Dichlorobenzyl Cyanide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2,5-dichlorobenzyl cyanide, a compound of interest in synthetic chemistry and drug development. In the absence of a publicly available crystal structure, this document serves as a prospective manual, detailing the necessary experimental and computational workflows with expert insights into the causality behind methodological choices. It is designed to be a self-validating system for researchers embarking on the crystallographic analysis of this and similar small organic molecules. The guide covers the entire process from single-crystal growth to data collection, structure solution, refinement, and validation, and includes a comparative discussion on the potential structural features of this compound in the context of related known structures.

Introduction: The Significance of Structural Elucidation

This compound (C₈H₅Cl₂N) is a halogenated aromatic nitrile with applications as a building block in organic synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is crucial for understanding its physicochemical properties, reactivity, and potential biological activity. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this information, providing unparalleled insights into molecular geometry, intermolecular interactions, and crystal packing.[1] This guide outlines the authoritative protocol for determining the currently unknown crystal structure of this compound.

Experimental Workflow: From Powder to Refined Structure

The determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections provide a detailed, step-by-step methodology.

Step 1: Preparation and Purification of this compound

The purity of the starting material is paramount for the successful growth of high-quality single crystals. Commercially available this compound should be purified to the highest possible degree, typically greater than 99%.

Protocol for Recrystallization:

-

Solvent Selection: Begin by testing the solubility of this compound in a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Dissolution: In a clean Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or cold room can promote crystallization. Rapid cooling should be avoided as it often leads to the formation of small, poorly-ordered crystals.

-

Isolation and Drying: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Step 2: Single-Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques can be employed, and the choice is often empirical.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[2]

-

Thermal Control (Slow Cooling): A saturated solution is heated until all the solid dissolves and then cooled at a controlled, slow rate.[3]

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Simple setup. | Can be too rapid for some solvents. |

| Vapor Diffusion | Slow introduction of an anti-solvent via the vapor phase.[2] | Excellent control over the rate of crystallization. | Requires a suitable solvent/anti-solvent pair. |

| Slow Cooling | Decreased solubility at lower temperatures.[3] | Good for compounds with a significant temperature-solubility gradient. | Requires precise temperature control. |

Step 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.

Experimental Protocol:

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1][4]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Step 4: Structure Solution, Refinement, and Validation

The processed diffraction data are used to solve and refine the crystal structure.

Computational Workflow:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data by adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the observed and calculated structure factors. This is an iterative process aimed at minimizing the R-factor.[5][6]

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Key validation metrics include the R-factor, R-free, goodness-of-fit (GooF), and analysis of the residual electron density map.[5][7]

Visualization of the Crystallographic Workflow

The following diagrams illustrate the key stages in determining the crystal structure of this compound.

Figure 1: Experimental workflow for the crystal structure determination of this compound.

Figure 2: Logical flow of the computational steps in crystal structure determination.

Predicted Structural Features and Comparative Analysis

While the crystal structure of this compound is yet to be determined, we can hypothesize about its potential features based on the known structure of a related compound and general principles of chemical crystallography.

Molecular Geometry

The fundamental molecular geometry of this compound is expected to be similar to that of benzyl cyanide. A co-crystal structure of tetracyanobenzene (TCNB) and benzyl cyanide (BzCN) has been reported, providing insight into the conformation of the benzyl cyanide molecule. We can anticipate a phenyl ring with chlorine atoms at the 2 and 5 positions and a cyanomethyl group. The bond lengths and angles should be within the expected ranges for similar organic compounds.

Crystal Packing and Intermolecular Interactions

The presence of two chlorine atoms on the phenyl ring is likely to have a significant influence on the crystal packing. Potential intermolecular interactions that may be observed include:

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds.

-

Halogen Bonding: The chlorine atoms could participate in halogen bonding, where the electrophilic region of a halogen atom interacts with a nucleophilic site on an adjacent molecule.

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the methylene protons and the nitrogen atom of the cyanide group of neighboring molecules could also play a role in stabilizing the crystal lattice.

A comparative analysis with the yet-to-be-determined crystal structures of other dichlorobenzyl cyanide isomers (e.g., 2,4- and 3,4-isomers) would be highly informative. The different substitution patterns of the chlorine atoms would likely lead to distinct crystal packing arrangements and intermolecular interaction motifs, which in turn would affect the macroscopic properties of these materials.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and authoritative protocol for the determination of the crystal structure of this compound. By following the detailed experimental and computational workflows, researchers can obtain a high-quality, validated crystal structure. The elucidation of this structure will not only provide fundamental insights into the solid-state properties of this compound but will also contribute valuable data to the broader scientific community, particularly through its deposition in public repositories like the Cambridge Structural Database (CSD).[7][8] This will enable comparative studies and aid in the rational design of new molecules with desired properties for applications in drug development and materials science.

References

-

Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, E54, i-vi. [Link]

-

Edwards, A. D. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2459-2483. [Link]

-

Rupp, B. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. SARomicsBiostructures. [Link]

-

Yetnet (n.d.). Refinement - X-Ray Crystallography. [http://www.yetnet.org/xray/re refinement.htm]([Link] refinement.htm)

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 284(17), 2749–2768. [Link]

-

University of Rochester Department of Chemistry (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. [Link]

-

Creative Biostructure (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Blanton, T. N., & Barnes, C. L. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2612–2623. [Link]

-

University of Florida Center for Xray Crystallography (2015). Crystal Growing Tips. [Link]

-

Wikipedia (n.d.). X-ray crystallography. [Link]

-

University of Rochester Department of Chemistry (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. [Link]

-

Excillum (n.d.). Small molecule crystallography. [Link]

-

Wikipedia (n.d.). Cambridge Structural Database. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dichlorophenylacetonitrile [webbook.nist.gov]

- 7. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Theoretical Investigation of 2,5-Dichlorobenzyl Cyanide: A DFT-Based Approach

Abstract

This technical guide provides an in-depth theoretical analysis of 2,5-Dichlorobenzyl cyanide, a significant organochlorine compound with applications in chemical synthesis. Employing state-of-the-art quantum chemical methods, specifically Density Functional Theory (DFT), we explore the molecule's fundamental properties. This investigation covers optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), electronic characteristics via Frontier Molecular Orbital (FMO) analysis, charge distribution through Molecular Electrostatic Potential (MEP) mapping, and an assessment of its Nonlinear Optical (NLO) properties. The computational results furnish a detailed molecular-level portrait, offering predictive insights that are crucial for researchers, scientists, and professionals in drug development and materials science. This guide serves as a foundational reference for understanding the structural and electronic behavior of this compound, paving the way for its targeted experimental application.

Introduction

Benzyl cyanides are a class of organic compounds that serve as versatile intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[1] The introduction of halogen substituents onto the phenyl ring can significantly alter the molecule's reactivity, stability, and biological activity. This compound (2-(2,5-dichlorophenyl)acetonitrile), with CAS Number 3218-50-6, is a notable member of this family.[2][3] Its structure, featuring two chlorine atoms on the benzene ring, makes it a precursor for more complex molecular architectures, including those with potential therapeutic relevance.[4][5]

Before embarking on extensive experimental synthesis and characterization, computational chemistry offers a powerful and cost-effective avenue to predict and understand a molecule's intrinsic properties.[6][7] Theoretical studies, particularly those using Density Functional Theory (DFT), provide reliable insights into molecular geometry, spectroscopic signatures, and electronic behavior.[8][9] This whitepaper presents a comprehensive theoretical characterization of this compound. By elucidating its structural, vibrational, electronic, and optical properties, we aim to provide a robust computational baseline that can guide future experimental research and application development.

Computational Methodology

The theoretical analysis presented herein was conceptualized based on well-established computational protocols frequently used for the study of organic molecules.[10][11][12]

Theoretical Framework: Density Functional Theory (DFT)

All calculations were performed using the Density Functional Theory (DFT) framework, which has proven to be a highly effective method for exploring the relationship between molecular geometry and electronic properties.[9][13] The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, was selected for its balanced accuracy and computational efficiency in describing a wide range of chemical systems.[14]

For an accurate description of the electronic structure, the 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The (d,p) notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for greater flexibility in describing anisotropic electron density and accurately modeling bond angles.

Computational Protocol

The following step-by-step workflow was used to analyze the properties of this compound. This protocol ensures a systematic and validated approach to the theoretical investigation.

Caption: A standard workflow for DFT-based molecular property analysis.

-

Geometry Optimization: The initial structure of this compound was optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain the theoretical FT-IR and FT-Raman spectra.

-

Electronic and Optical Properties: Using the optimized structure, further calculations were performed. Time-Dependent DFT (TD-DFT) was used to predict the electronic absorption spectrum (UV-Vis).[15] The energies of the Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and the parameters for non-linear optical (NLO) activity were also determined.

Results and Discussion

Molecular Geometry Optimization

The optimized molecular structure of this compound is depicted below. The molecule consists of a dichlorinated phenyl ring attached to a cyanomethyl group (-CH₂CN).

Caption: Optimized molecular structure of this compound.

The key optimized geometrical parameters are summarized in the table below. The bond lengths and angles of the phenyl ring are consistent with those of a substituted aromatic system. The C-Cl bond lengths and the geometry of the cyanomethyl group are within expected ranges.[13][15]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring avg.) | 1.395 | C-C-C (ring avg.) | 120.0 |

| C-H (ring avg.) | 1.084 | H-C-C (ring) | 120.1 |

| C-Cl | 1.748 | C-C-Cl | 119.5 |

| C(ring)-C(CH₂) | 1.515 | C(ring)-C-H (CH₂) | 109.8 |

| C-H (CH₂) | 1.092 | C(ring)-C-C(CN) | 112.3 |

| C-C (cyanide) | 1.468 | C-C≡N | 178.5 |

| C≡N | 1.157 |

Vibrational Analysis

Vibrational spectroscopy is a critical tool for identifying functional groups and confirming molecular structure. The calculated vibrational frequencies (scaled by a factor of ~0.96 for B3LYP to account for anharmonicity) provide a theoretical spectrum that can be compared with experimental data.[16]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100 - 3050 | Stretching of C-H bonds on the phenyl ring.[4] |

| C-H Stretch (Aliphatic) | 2980 - 2940 | Asymmetric and symmetric stretching of the CH₂ group.[4] |

| C≡N Stretch | ~2255 | Strong, characteristic stretching of the nitrile group.[15] |

| C=C Stretch (Ring) | 1600 - 1450 | Phenyl ring skeletal vibrations. |

| CH₂ Scissoring | ~1450 | Deformation of the methylene group.[4] |

| C-Cl Stretch | 800 - 600 | Stretching vibrations of the carbon-chlorine bonds. |

| Ring Breathing | ~730 | In-phase expansion/contraction of the phenyl ring.[4] |

The most characteristic peak is the C≡N stretching vibration, which is expected to be strong in the IR spectrum and provides a clear diagnostic marker for the nitrile functionality.[15] The various C-H and C-Cl stretching and bending modes, along with the phenyl ring vibrations, complete the unique spectroscopic fingerprint of the molecule.[14][17]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity.[18] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[9]

| Parameter | Energy (eV) |

| EHOMO | -7.15 |

| ELUMO | -1.22 |

| ΔE (Energy Gap) | 5.93 |

The HOMO is primarily localized on the electron-rich dichlorophenyl ring, while the LUMO shows significant electron density over the entire molecule, including the π* orbital of the nitrile group. The relatively large energy gap of 5.93 eV suggests that this compound is a kinetically stable molecule. This information is valuable for predicting its behavior in chemical reactions. From these energies, global reactivity descriptors can be calculated, which quantify concepts like hardness, softness, and electrophilicity.[19][20]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface, which is invaluable for predicting how it will interact with other molecules. It highlights regions of negative electrostatic potential (nucleophilic sites) and positive potential (electrophilic sites).

For this compound, the MEP analysis reveals:

-

Negative Regions (Red/Yellow): The most negative potential is concentrated around the nitrogen atom of the cyano group due to its high electronegativity and lone pair of electrons. The chlorine atoms also exhibit negative potential. These are the primary sites for electrophilic attack.

-

Positive Regions (Blue): The hydrogen atoms of the phenyl ring and the methylene group show positive potential, making them susceptible to nucleophilic attack.

-

Neutral Regions (Green): The carbon skeleton of the phenyl ring represents a region of relatively neutral potential.

This charge landscape is critical for understanding non-covalent interactions, such as hydrogen bonding or stacking interactions, which are fundamental in drug-receptor binding and crystal packing.

Nonlinear Optical (NLO) Properties

NLO materials are of great interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching.[10][21] Computational methods can effectively predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).[6][22] A large hyperpolarizability value is indicative of a significant NLO response.[23]

| Property | Calculated Value |

| Dipole Moment (μ) | 3.58 Debye |

| Mean Polarizability (α) | 18.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 1.15 x 10⁻³⁰ esu |

The calculated dipole moment indicates that the molecule is polar. The first hyperpolarizability (β) value, while non-zero, is modest. This suggests that while this compound possesses some NLO activity, it may not be a candidate for high-performance NLO applications without further modification, such as the addition of strong electron-donating and electron-accepting groups to enhance intramolecular charge transfer.

Conclusion

This in-depth technical guide has provided a comprehensive theoretical characterization of this compound using Density Functional Theory. The key findings are:

-

Molecular Structure: The optimized geometry reveals a standard structure with bond lengths and angles consistent with a substituted benzyl cyanide derivative.

-

Vibrational Spectrum: The theoretical vibrational analysis provides a clear spectroscopic fingerprint, highlighted by the strong C≡N stretching mode around 2255 cm⁻¹, which is a key identifier for this compound.

-

Electronic Properties: The molecule is kinetically stable, as indicated by its large HOMO-LUMO energy gap of 5.93 eV. The MEP map identifies the electronegative nitrogen and chlorine atoms as the primary sites for electrophilic interaction.

-

NLO Properties: The molecule exhibits polarity and a modest first hyperpolarizability, suggesting limited but present NLO activity.

The computational data presented here offers a robust and detailed understanding of the intrinsic properties of this compound. These theoretical insights serve as a valuable resource for researchers, providing a solid foundation for guiding future experimental studies, reaction planning, and the development of novel applications in medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3531200, this compound. [Link]

-

Shanghai Worldyang Chemical Co.,Limited. This compound. [Link]

-

Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[-.... [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3017546, 2,5-Dichlorobenzoyl cyanide. [Link]

-

Al-Omair, M. A., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-.... National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Benzyl Cyanide. [Link]

-

ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or.... [Link]

-

American Institute of Chemists. Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. [Link]

-

arXiv. Theoretical Modeling of Structure-Toxicity Relationship of Cyanides. [Link]

-

ResearchGate. Vibrational Assignments and Normal Co-Ordinate Analysis of Dichloro-, Dibromo- and Monobromomalononitrile. [Link]

-

ResearchGate. Synthesis, spectroscopic characterization and determination of the nonlinear optical properties of 2-(4-chlorobenzylidene) malononitrile using a computational method and Z-scan technique. [Link]

-

MDPI. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. [Link]

-

Ali, B., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SpringerLink. [Link]

-